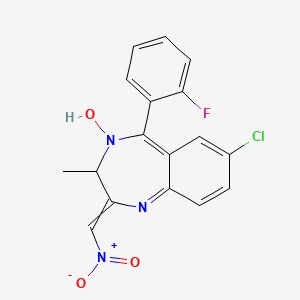
7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is a synthetic compound belonging to the benzodiazepine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide typically involves the condensation of benzodiazepine intermediates with nitromethylene derivatives. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions . The reaction is carried out in a one-pot annulation process, which simplifies the synthesis and improves yield.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that utilize isocyanide reagents. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with minimal by-products .
化学反応の分析
Types of Reactions
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .
科学的研究の応用
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential use as an anesthetic, anticonvulsant, sedative, and hypnotic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
類似化合物との比較
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic uses.
Uniqueness
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is unique due to its specific nitromethylene group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and development in medicinal chemistry .
特性
CAS番号 |
59469-63-5 |
|---|---|
分子式 |
C17H13ClFN3O3 |
分子量 |
361.8 g/mol |
IUPAC名 |
7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3 |
InChIキー |
HUDXVTIGJSRIEF-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



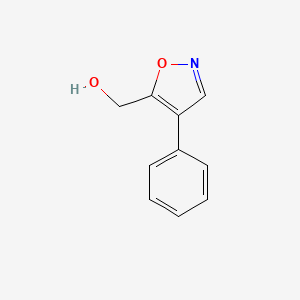
![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
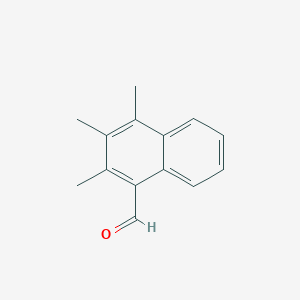
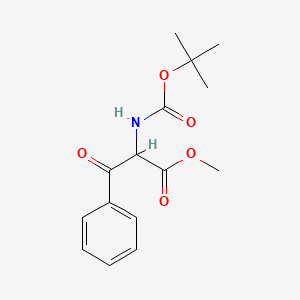
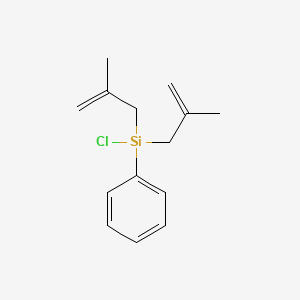
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
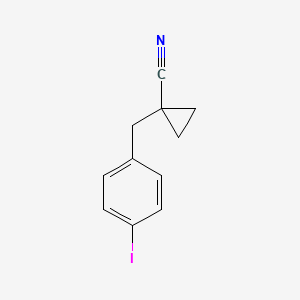
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
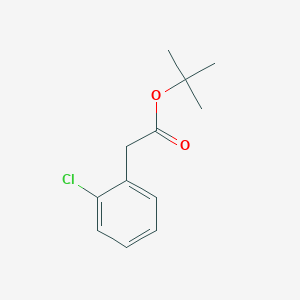
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
